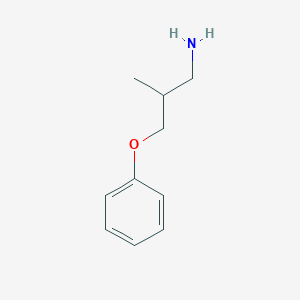
methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a prop-2-yn-1-yl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate typically involves several steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6th position.
Alkylation: The brominated indole is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group at the 1st position.
Esterification: Finally, the carboxylate ester group is introduced at the 4th position through esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Sonogashira coupling would result in a more complex alkyne-containing product.
Applications De Recherche Scientifique
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Material Science: Indole derivatives are explored for their potential use in organic electronics and materials science due to their unique electronic properties.
Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-1H-indole-4-carboxylate: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
Methyl 1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6-Bromo-1-(prop-2-yn-1-yl)-1H-indole: Lacks the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is unique due to the presence of all three functional groups (bromine, prop-2-yn-1-yl, and carboxylate ester) on the indole core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C13H10BrNO2 |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
methyl 6-bromo-1-prop-2-ynylindole-4-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-3-5-15-6-4-10-11(13(16)17-2)7-9(14)8-12(10)15/h1,4,6-8H,5H2,2H3 |
Clé InChI |
IOCBNZDRKHCDIH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
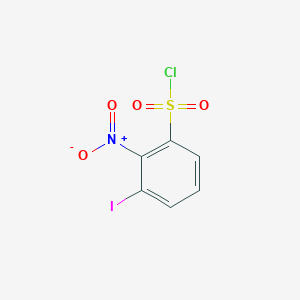
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)

![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)

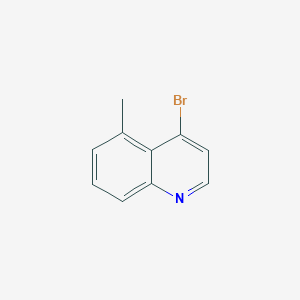
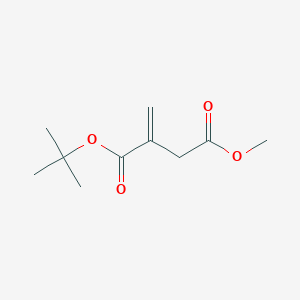
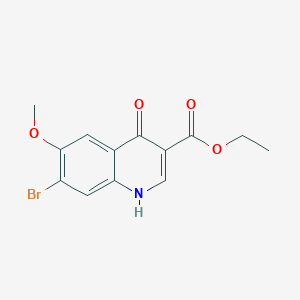
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)

![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)
